molecular formula C19H17NO2 B1364492 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 725687-84-3

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1364492
CAS No.: 725687-84-3
M. Wt: 291.3 g/mol
InChI Key: ISRKMRYQBAUEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline-based compounds with different substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A simpler analog with similar core structure but lacking the methyl and phenyl substituents.

    2-Phenylquinoline-4-carboxylic acid: Similar structure but without the dimethyl groups at positions 6 and 8.

    6,8-Dimethylquinoline-4-carboxylic acid: Lacks the 2-methylphenyl substituent.

Uniqueness

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-8-13(3)18-15(9-11)16(19(21)22)10-17(20-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRKMRYQBAUEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 3
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 4
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.